molecular formula C14H13ClFNO2S B6501924 2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide CAS No. 1351658-74-6

2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide

Cat. No.: B6501924
CAS No.: 1351658-74-6
M. Wt: 313.8 g/mol
InChI Key: ROGRKSQSBMAONL-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide is a substituted benzamide derivative characterized by a chloro-fluoro aromatic ring and a hydroxypropyl-thiophene side chain. The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the thiophene moiety may improve binding interactions with heterocycle-recognizing biological targets .

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c1-14(19,11-6-3-7-20-11)8-17-13(18)12-9(15)4-2-5-10(12)16/h2-7,19H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGRKSQSBMAONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

The molecular formula of this compound is C17H16ClFNO2SC_{17}H_{16}ClFNO_2S, with a molecular weight of approximately 365.8 g/mol. The structure features a chloro and fluoro substituent on the benzene ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the thiophene ring and hydroxyl group enhances its binding affinity to these targets, potentially leading to modulation of their activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Research has shown that benzamide derivatives can inhibit bacterial growth and exhibit antifungal properties. For instance, compounds with thiophene rings have been linked to enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes or inhibit critical enzymatic functions .
  • Antiviral Properties : Some derivatives have been investigated for their antiviral effects, particularly against RNA viruses. The structural modifications in the benzamide framework can significantly influence their potency against viral replication .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar functional groups as this compound demonstrated significant inhibition zones, suggesting potential use as antimicrobial agents.
  • Antiviral Activity : In a comparative study involving several benzamide derivatives, it was found that certain modifications led to increased activity against the dengue virus (DENV). The EC50 values for these compounds ranged from 0.96 μg/mL to 7.2 μg/mL, highlighting the importance of structural features in enhancing antiviral efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50/IC50 ValuesReference
2-Chloro-6-fluoro-N-(3-thiophen-2-yl)ethylbenzamideAntimicrobialIC50 = 15.6 µg/mL
Benzamide Derivative AAntiviralEC50 = 0.96 μg/mL
Benzamide Derivative BAntiviralEC50 = 7.2 μg/mL

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a bioactive agent with various therapeutic properties:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, making this compound a candidate for developing new antibiotics .
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions, potentially targeting enzymes involved in tumor growth.

Drug Development

Due to its unique structure, 2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide is being investigated for:

  • Targeting Specific Enzymes or Receptors : Its mechanism of action may involve binding to enzyme active sites, thereby inhibiting their activity and providing a pathway for drug design focused on specific diseases .

Material Science

The compound's unique properties make it suitable for:

  • Organic Semiconductors : Its electronic properties can be harnessed in the development of advanced materials used in electronics.
  • Corrosion Inhibitors : The compound's stability and reactivity can be utilized in formulating effective corrosion-resistant coatings .

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of electron-donating groups was correlated with enhanced activity, suggesting that modifications to the side chains of this compound could further improve its efficacy .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways crucial for cell survival and proliferation. Further research is ongoing to elucidate the detailed mechanisms and potential clinical applications .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure aligns with benzamide derivatives but distinguishes itself through:

  • Aromatic Substitutions : 2-chloro-6-fluoro groups on the benzamide ring.
  • Side Chain : A 2-hydroxypropyl linker attached to a thiophen-2-yl group.

Comparison Table: Structural Analogs

Compound Name / ID Aromatic Substituents Side Chain Features Biological Relevance
Target Compound 2-Cl, 6-F 2-hydroxy-2-(thiophen-2-yl)propyl Potential kinase inhibitor
(S)-N-(2-bromo-6-chlorophenyl)-...benzamide (13y) 2-Br, 6-Cl Cyano, trifluoropropoxy Teriflunomide analog (MS drug)
2-Hydroxy-N-[2-(thiophen-2-yl)ethyl]benzamide 2-OH Thiophen-2-yl ethyl Unknown (structural analog)
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1) 4-Cl Chromene-oxo, 2-methylphenyl Chromene-based drug candidate

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The target compound’s chloro and fluoro groups increase logP compared to hydroxy-substituted analogs (e.g., 2-hydroxy-N-[2-(thiophen-2-yl)ethyl]benzamide) but reduce it relative to brominated derivatives like compound 13y .
  • Solubility : The hydroxypropyl group may enhance aqueous solubility compared to purely lipophilic analogs (e.g., chromene-based benzamides in ).
  • Metabolic Stability: Fluorine’s electron-withdrawing effects likely improve resistance to oxidative metabolism compared to non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound likely involves multi-step reactions, including:

  • Acylation : Reacting 2-chloro-6-fluorobenzoyl chloride with an amine precursor (e.g., 2-hydroxy-2-(thiophen-2-yl)propan-1-amine) in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere. Catalysts like DMAP or bases (e.g., triethylamine) may enhance reactivity .
  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates. Yield optimization requires precise control of temperature (e.g., 0–50°C) and stoichiometric ratios of reagents .
  • Functional group compatibility : The thiophene ring’s sensitivity to strong acids/oxidizers necessitates mild conditions to avoid side reactions .

Q. How can the structure of this compound be validated experimentally?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the benzamide linkage, thiophene substituents, and hydroxypropyl group. Key signals include aromatic protons (δ 6.5–8.0 ppm for thiophene and fluorinated benzene) and the hydroxyl proton (δ 1.5–3.0 ppm, broad) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the stereochemistry of the hydroxypropyl group and spatial arrangement of substituents .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ expected for C14_{14}H12_{12}ClFNO2_2S) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This predicts reactivity sites (e.g., nucleophilic attack at the benzamide carbonyl) .
  • Molecular docking : Simulate interactions with biological targets (e.g., G-quadruplex DNA) using software like AutoDock Vina. Focus on hydrogen bonding between the amide group and nucleic acid residues (e.g., guanine O6/N7) .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to assess solvation energy and solubility trends .

Q. How does the thiophene moiety influence biological activity, and what structure-activity relationship (SAR) insights exist?

  • Pharmacophore role : The thiophene’s sulfur atom and π-electron system enhance lipophilicity and stacking interactions with hydrophobic protein pockets or nucleic acids .
  • Comparative SAR : Analogs lacking the thiophene (e.g., simple benzamides) show reduced binding affinity to targets like TERRA2 RNA G-quadruplexes, highlighting its critical role in stabilizing ligand-receptor complexes .
  • Metabolic stability : Thiophene rings may undergo cytochrome P450-mediated oxidation, requiring in vitro microsomal assays to assess metabolic liability .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd_d) to targets like DNA/RNA. Discrepancies in IC50_{50} values (e.g., cell-based vs. in vitro assays) may arise from membrane permeability issues .
  • Control experiments : Test against mutant or truncated targets to confirm specificity. For example, compare binding to wild-type vs. G-quadruplex-deficient DNA .
  • Dose-response profiling : Address variability in cytotoxicity assays (e.g., MTT vs. ATP-based) by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

  • Prodrug design : Modify the hydroxyl group (e.g., esterification) to enhance membrane permeability, with enzymatic cleavage restoring the active form .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulation studies to improve aqueous solubility without precipitation .
  • LogP adjustment : Introduce polar substituents (e.g., tertiary amines) while monitoring SAR trade-offs .

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